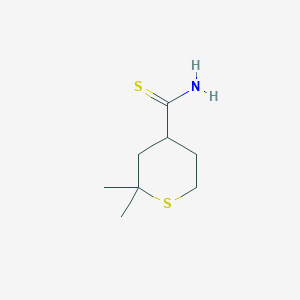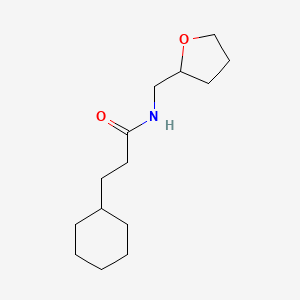
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as APT or amantadine, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique chemical structure that makes it an attractive candidate for research in the areas of drug discovery, neurology, and virology.
科学研究应用
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been extensively studied for its potential applications in various scientific fields. In the field of drug discovery, this compound has been investigated as a potential antiviral agent for the treatment of influenza A and B viruses. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. In addition, this compound has been investigated for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
作用机制
The mechanism of action of N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood, but it is believed to involve the inhibition of the M2 protein of the influenza virus. This protein plays a critical role in the replication of the virus, and its inhibition can prevent the spread of the infection. This compound has also been shown to have an effect on the dopamine system in the brain, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the replication of influenza A and B viruses. This compound has also been shown to have an effect on the dopamine system in the brain, which may explain its potential use in the treatment of Parkinson's disease. In addition, this compound has been shown to have an effect on the growth of certain cancer cells.
实验室实验的优点和局限性
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a number of advantages for lab experiments. It is a well-characterized compound that is readily available from commercial sources. It is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, this compound has been shown to have some toxicity in certain cell types, which can limit its use in some experiments.
未来方向
There are a number of future directions for research on N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide. One area of interest is the development of new antiviral therapies based on the structure of this compound. Researchers are also interested in exploring the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease. In addition, there is ongoing research into the potential use of this compound as an anticancer agent. Finally, researchers are interested in exploring the mechanism of action of this compound in more detail, in order to better understand its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It has a unique chemical structure that makes it an attractive candidate for research in the areas of drug discovery, neurology, and virology. This compound has been shown to have a number of biochemical and physiological effects, and has potential applications in the treatment of influenza, Parkinson's disease, and cancer. While there are some limitations to the use of this compound in lab experiments, its advantages make it an attractive option for researchers. There are also a number of future directions for research on this compound, which will likely lead to new discoveries and potential applications in the future.
合成方法
N-2-adamantyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be synthesized using a multi-step process that involves the reaction of adamantyl bromide with 2-cyanopyridine, followed by reduction and hydrolysis. The final product is obtained as a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
属性
IUPAC Name |
N-(2-adamantyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-14-2-1-11(8-17-14)16(20)18-15-12-4-9-3-10(6-12)7-13(15)5-9/h1-2,8-10,12-13,15H,3-7H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCVOTKTWRIDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(4-{5-[(cyclopropylcarbonyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)methyl]benzoate](/img/structure/B4953738.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)propanamide](/img/structure/B4953745.png)
![ethyl 2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4953748.png)
![N-{1-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4953756.png)
![N-[2-(3-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B4953760.png)

![2-(4-ethyl-1-piperazinyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-2-indanecarboxamide](/img/structure/B4953772.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4953797.png)
![1-(3-chloro-4-methylphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953801.png)

![2-{1-methyl-4-[(2'-methyl-4-biphenylyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4953817.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4953818.png)
